2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((4-methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)amino)acrylamide
Descripción
The compound 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((4-methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)amino)acrylamide is a structurally complex acrylamide derivative. Its core structure features:
- A cyano group at the α-position of the acrylamide backbone.
- A 2,4-dichloro-5-methoxyphenyl substituent on the amide nitrogen.
- A 4-methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)phenyl group at the β-position.
These substituents confer unique electronic, steric, and solubility properties. The methylpiperazine-propoxy chain enhances hydrophilicity, while the dichlorophenyl and methoxy groups contribute to lipophilicity, influencing bioavailability and target binding .
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-[4-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]anilino]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N5O4/c1-32-8-10-33(11-9-32)7-4-12-37-25-13-19(5-6-23(25)35-2)30-17-18(16-29)26(34)31-22-15-24(36-3)21(28)14-20(22)27/h5-6,13-15,17,30H,4,7-12H2,1-3H3,(H,31,34)/b18-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDUFQREKMWHMM-ISLYRVAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=CC(=C2)NC=C(C#N)C(=O)NC3=CC(=C(C=C3Cl)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCCOC2=C(C=CC(=C2)N/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3Cl)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((4-methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)amino)acrylamide (CAS No. 846023-24-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that may influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 410.2 g/mol. The presence of cyano, methoxy, and piperazine moieties suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((4-methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)amino)acrylamide exhibits significant antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound demonstrates potent activity against Gram-positive bacteria. For instance, it has an MIC ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis, indicating its bactericidal nature .
- Biofilm Inhibition : The compound also exhibits moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBIC) reported between 62.216 and 124.432 μg/mL .
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties:
- Mechanism of Action : The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The presence of the cyano group is hypothesized to facilitate interactions with cellular targets involved in cancer progression .
Case Study 1: Antibacterial Efficacy
In a comparative study, the antibacterial efficacy of the compound was tested against various strains of bacteria, including MRSA and Escherichia coli. The results indicated that it outperformed several standard antibiotics in biofilm inhibition assays, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .
Case Study 2: Cancer Cell Line Testing
In vitro tests on human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting the hypothesis of its anticancer activity .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within microbial cells or cancer cells. The cyano group may act as an electrophile, while the halogen and methoxy groups could enhance binding affinity and specificity to target sites .
Comparación Con Compuestos Similares
Table 1: Structural Features of Comparable Acrylamide Derivatives
Key Observations :
- The target compound requires advanced synthetic steps to introduce the methylpiperazinylpropoxy group, unlike simpler analogs (e.g., 3a) .
2.2. Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The methylpiperazine moiety in the target compound likely shifts NMR signals for aliphatic protons (e.g., CH$_2$ groups) to 2.5–3.5 ppm, distinct from sulfamoylphenyl analogs .
- The cyano and carbonyl groups show consistent IR peaks across acrylamides, confirming structural integrity .
2.3. Bioactivity and Functional Implications
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from analogs:
- Chlorophenyl groups (as in 3a and 3312) are associated with kinase inhibition due to hydrophobic interactions with ATP-binding pockets .
- Sulfamoyl groups (compound 20) enhance antibacterial activity via sulfonamide-targeted enzyme interactions .
- The methylpiperazine chain in the target compound may improve blood-brain barrier penetration, a feature critical for CNS-targeted drugs .
Hypothetical Advantages of the Target Compound :
- Broader solubility profile due to hydrophilic (piperazine) and lipophilic (dichlorophenyl) balance.
- Enhanced selectivity for targets requiring bulky substituent accommodation (e.g., protein allosteric sites).
Métodos De Preparación
General Synthetic Strategy
The preparation of this compound typically follows a sequence involving:
- Formation of a cyanoacetamide intermediate by coupling cyanoacetic acid with an appropriate amine.
- Condensation of the cyanoacetamide with a substituted aniline derivative in the presence of orthoformate reagents to form a 3-amino-2-cyanoacrylamide intermediate.
- Final functionalization steps to introduce the substituted phenylamino and piperazinylpropoxy groups.
This approach leverages well-established organic transformations such as amide bond formation, Knoevenagel-type condensations, and nucleophilic aromatic substitutions.
Detailed Stepwise Preparation
Step 1: Preparation of Cyanoacetamide Intermediate
-
- Cyanoacetic acid (1.03 equivalents relative to amine)
- Amine compound (e.g., 2,4-dichloro-5-methoxyaniline or related substituted aniline)
- Coupling reagent such as 1,3-diisopropylcarbodiimide or N,N'-dicyclohexylcarbodiimide (DCC)
- Solvent: tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: 15 °C to reflux (77-80 °C for THF)
- Acid catalyst or peptide coupling conditions may be used
-
- The amine and cyanoacetic acid are combined in the solvent.
- The coupling reagent is added slowly while maintaining temperature below 15 °C to control reaction rate and avoid side reactions.
- The reaction mixture is stirred until completion, then filtered to remove by-products.
- Addition of water precipitates the cyanoacetamide product.
- The product is collected by filtration and dried.
-
- Near quantitative yields of cyanoacetamide with sufficient purity for subsequent steps.
- This intermediate is crucial for the acrylamide formation step.
Step 2: Condensation with Substituted Aniline and Triethyl Orthoformate
-
- Cyanoacetamide intermediate
- Substituted aniline (e.g., 4-methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline)
- Triethyl orthoformate (added in portions)
- Solvent: isopropanol or similar alcoholic solvent
- Temperature: reflux (~72 °C)
- Reaction time: 10-14 hours with multiple additions of triethyl orthoformate
-
- The cyanoacetamide and substituted aniline hydrochloride salt are suspended in isopropanol.
- Triethyl orthoformate is added dropwise or in aliquots during reflux.
- The reaction mixture is maintained at reflux for extended periods to ensure complete condensation.
- Upon cooling, the product precipitates and is collected by filtration.
- Washing with isopropanol and drying under vacuum yields the 3-amino-2-cyanoacrylamide derivative.
-
- Isolated yields around 54-70% are typical.
- High purity (>97.5% by HPLC) is achieved without further purification.
- The product is a key precursor for the final acrylamide compound.
Step 3: Final Functionalization and Purification
While specific details for the final coupling to introduce the 4-methylpiperazin-1-ylpropoxy substituent are less explicitly documented, it generally involves nucleophilic substitution or amination reactions on the aromatic ring or side chains.
Purification methods include recrystallization, filtration, and drying under controlled conditions.
Representative Reaction Conditions and Yields
| Step | Reactants | Conditions | Yield (%) | Purity | Notes |
|---|---|---|---|---|---|
| 1 | Cyanoacetic acid + substituted amine + DCC | THF, 15-80 °C, stirring, filtration | ~95-100 | High | Near quantitative cyanoacetamide formation |
| 2 | Cyanoacetamide + substituted aniline + triethyl orthoformate | Isopropanol, reflux (~72 °C), 10-14 h | 54-70 | >97.5% (HPLC) | Multiple additions of triethyl orthoformate |
| 3 | Intermediate + functional group introduction | Various organic solvents, reflux or room temp | Variable | High | Final acrylamide formation |
Research Findings and Observations
The use of carbodiimide coupling agents (DCC or diisopropylcarbodiimide) in step 1 allows mild conditions and high yields, avoiding harsh reagents or temperatures that could degrade sensitive substituents.
Triethyl orthoformate serves as a formylating agent facilitating the formation of the acrylamide double bond through condensation with the cyanoacetamide and aniline.
The reaction sequence is operationally simple and scalable, suitable for producing multi-gram quantities with high purity.
The substitution pattern on the aniline ring (2,4-dichloro-5-methoxy) and the presence of the 4-methylpiperazinylpropoxy side chain are critical for the biological activity of the compound and require careful control during synthesis to avoid side reactions.
Literature patents emphasize the importance of temperature control, reagent stoichiometry, and solvent choice in optimizing yield and purity.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Cyanoacetamide Formation | Amine + cyanoacetic acid + DCC, THF or DMF, <15 °C to reflux |
| Condensation Reagent | Triethyl orthoformate, added in portions |
| Solvent for Condensation | Isopropanol or similar alcoholic solvent |
| Reaction Temperature | Reflux (~72 °C) for condensation step |
| Reaction Time | 10-14 hours for condensation |
| Product Isolation | Filtration, washing with isopropanol, vacuum drying |
| Typical Yield | 54-70% for condensation step; near quantitative for cyanoacetamide |
| Purity | >97.5% by HPLC for final intermediate |
Q & A
Q. What are the recommended synthetic routes for preparing this acrylamide derivative?
The compound can be synthesized via a multi-step condensation reaction. A common approach involves:
- Step 1 : Reacting cyanoacetamide derivatives (e.g., 2-cyanoacetamide) with substituted benzaldehydes under reflux in ethanol, catalyzed by piperidine. This forms the acrylamide backbone .
- Step 2 : Introducing the dichloro-methoxyphenyl and piperazine-propoxy moieties via nucleophilic substitution or alkylation reactions. For example, substitution reactions under alkaline conditions (e.g., K₂CO₃ in DMF) can attach the methoxy-piperazine side chain .
- Monitoring : Use TLC to track reaction progress, and purify via recrystallization (ethanol or DMF/water) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Purity : HPLC analysis (e.g., ≥98% purity) is recommended for quantifying impurities .
- Structural Confirmation :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns and stereochemistry (e.g., acrylamide double bond geometry) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular weight (e.g., observed vs. calculated for C₂₉H₂₈Cl₂N₄O₅) .
- Crystallography : X-ray diffraction can resolve ambiguous stereochemistry in derivatives .
Q. What are the critical solubility and stability considerations for this compound?
- Solubility : The compound is likely polar due to multiple methoxy and piperazine groups. Test solubility in DMSO (common for biological assays) or DMF for synthetic steps .
- Stability :
- Avoid prolonged exposure to moisture or acidic/basic conditions to prevent hydrolysis of the acrylamide or methoxy groups .
- Store under inert gas (N₂/Ar) at –20°C for long-term stability .
Advanced Research Questions
Q. How can researchers optimize the synthesis for higher yields or scalability?
- Catalyst Screening : Replace piperidine with alternative catalysts (e.g., DBU or microwave-assisted conditions) to enhance reaction rates .
- Flow Chemistry : Implement continuous-flow systems to improve reproducibility and reduce side products, as demonstrated in analogous syntheses .
- DoE (Design of Experiments) : Use statistical modeling to optimize variables like temperature, solvent ratio, and reaction time .
Q. What methodologies are suitable for evaluating its biological activity in in vitro models?
- Enzyme Assays : Test inhibition of bacterial acps-pptase enzymes (critical for lipid biosynthesis) via spectrophotometric assays measuring substrate depletion .
- Antioxidant Activity : Use DPPH radical scavenging assays (IC₅₀ determination) as described for structurally similar acrylamides .
- Anti-inflammatory Models : Employ carrageenan-induced rat paw edema to assess in vivo efficacy, with dose-response analysis .
Q. How can contradictory data on biological activity be resolved?
- Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products that may influence assay results .
- Target Validation : Apply CRISPR-Cas9 knockouts of suspected targets (e.g., acps-pptase) in bacterial models to confirm mechanism .
- Batch Analysis : Compare activity across synthesis batches to rule out impurities affecting results .
Q. What strategies are effective for derivatizing this compound to enhance pharmacokinetic properties?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the piperazine moiety for improved oral bioavailability .
- PEGylation : Attach polyethylene glycol chains to the acrylamide backbone to increase solubility and half-life .
- SAR Studies : Systematically modify the dichloro-phenyl or methoxy groups to balance potency and toxicity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
- Variable Catalysts : Piperidine vs. DBU may lead to differing reaction kinetics. Replicate conditions from with strict stoichiometric control.
- Purification Methods : Compare recrystallization (ethanol) vs. column chromatography for yield optimization .
Q. Why might biological activity vary between in vitro and in vivo models?
- Metabolic Stability : The compound may undergo rapid hepatic metabolism. Test stability in liver microsomes and adjust dosing regimens .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fractions, which correlate better with in vivo efficacy .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
